Osemozotan

Description

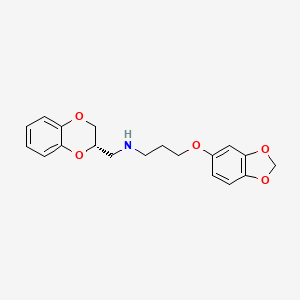

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEQBDCQPIZMLY-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160127 |

Source

|

| Record name | Osemozotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137275-81-1 |

Source

|

| Record name | Osemozotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osemozotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSEMOZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Osemozotan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osemozotan (MKC-242) is a potent and selective serotonin 1A (5-HT1A) receptor agonist with a distinct pharmacological profile. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A heteroreceptors. This dual action allows this compound to modulate serotonergic neurotransmission and influence the release of other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the development of therapeutics for a range of neuropsychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and obsessive-compulsive disorder.[1] Its mechanism of action is centered on its high-affinity and selective binding to the 5-HT1A receptor, leading to the activation of downstream signaling cascades that ultimately modulate neuronal activity and neurotransmitter release.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound's primary mechanism of action is its direct interaction with the 5-HT1A receptor. Its binding affinity and functional potency have been characterized through various in vitro assays.

Receptor Binding Affinity

This compound demonstrates high and selective affinity for the human 5-HT1A receptor. Radioligand binding assays are instrumental in determining the binding affinity (Ki) of a compound for a specific receptor.

Data Presentation: this compound Binding Affinity

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| 5-HT1A | 0.35 | Rat | [3H]8-OH-DPAT | [2] |

| α1-adrenoceptor | 21 | Rat | [3H]Prazosin | [2] |

Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol outlines the general steps for determining the binding affinity of this compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A receptor agonist)

-

Competitor: this compound (MKC-242)

-

Receptor Source: Rat hippocampal membranes or cells expressing the human 5-HT1A receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd value)

-

Increasing concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-labeled 5-HT1A ligand (e.g., serotonin) for non-specific binding.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity

This compound's functional activity as a 5-HT1A receptor agonist is characterized by its ability to activate G-protein signaling cascades. This is typically measured using GTPγS binding assays and cAMP accumulation assays.

2.2.1. GTPγS Binding Assay

The GTPγS binding assay measures the activation of G-proteins, a proximal event following GPCR activation. Agonist binding to a Gi/o-coupled receptor, such as the 5-HT1A receptor, facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Experimental Protocol: [35S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating [35S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Radioligand: [35S]GTPγS

-

Agonist: this compound

-

Receptor Source: Rat brain membranes (e.g., hippocampus or cortex) or cell membranes expressing the 5-HT1A receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT

-

GDP: Guanosine 5'-diphosphate

-

Unlabeled GTPγS: For determining non-specific binding

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

GDP (to a final concentration of ~10-30 µM)

-

Increasing concentrations of this compound or vehicle (for basal binding).

-

Membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15-20 minutes).

-

Initiation of Reaction: Add [35S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells to start the reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Termination, Filtration, and Washing: Terminate the reaction and process the samples as described in the radioligand binding assay protocol.

-

Quantification and Data Analysis: Count the radioactivity and calculate the specific binding. Plot the stimulated binding (as a percentage of the maximal response to a full agonist) against the logarithm of the this compound concentration to determine the EC50 value.

Experimental Workflow: GTPγS Binding Assay

Caption: Workflow of a [35S]GTPγS binding assay.

2.2.2. cAMP Accumulation Assay

Activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This inhibitory effect can be quantified in a forskolin-stimulated cAMP accumulation assay.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the potency (IC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

-

Cells: Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

-

Forskolin: An activator of adenylyl cyclase

-

This compound

-

cAMP Assay Kit: (e.g., ELISA, HTRF, or AlphaScreen-based)

-

Cell Lysis Buffer

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Cell Culture: Culture the 5-HT1A receptor-expressing cells to an appropriate confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cAMP breakdown.

-

Agonist Treatment: Add increasing concentrations of this compound to the cells and incubate for a defined time.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Downstream signaling pathways of the 5-HT1A receptor.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to decreased production of cAMP and subsequently reduced activity of protein kinase A (PKA). Additionally, the Gβγ subunits can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which contributes to neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in regulating gene expression, cell survival, and synaptic plasticity.

In Vivo Pharmacological Effects

The in vivo effects of this compound are a direct consequence of its action on presynaptic and postsynaptic 5-HT1A receptors, leading to the modulation of various neurotransmitter systems.

Modulation of Neurotransmitter Release

In vivo microdialysis is a key technique used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

Experimental Protocol: In Vivo Microdialysis in the Prefrontal Cortex

Objective: To measure the effect of this compound administration on the extracellular levels of serotonin, dopamine, and other neurotransmitters in the medial prefrontal cortex (mPFC) of rats or mice.

Materials:

-

Animal Model: Rat or mouse

-

This compound

-

Microdialysis Probes: With a semi-permeable membrane of appropriate length and molecular weight cut-off

-

Stereotaxic Apparatus: For accurate probe implantation

-

Microinfusion Pump: To perfuse the probe at a constant flow rate

-

Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe

-

Fraction Collector: To collect dialysate samples

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify neurotransmitter levels.

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeted to the mPFC.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC to determine the concentrations of serotonin, dopamine, and their metabolites.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Logical Relationship: this compound's Effect on Neurotransmitter Release

Caption: this compound's differential effects on neurotransmitter release.

Conclusion

This compound's mechanism of action is characterized by its high-affinity, selective, and functionally distinct agonism at presynaptic and postsynaptic 5-HT1A receptors. This leads to a complex modulation of serotonergic and other neurotransmitter systems. The in-depth understanding of its pharmacodynamics and signaling pathways, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of its therapeutic potential and the development of novel drugs targeting the 5-HT1A receptor. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug discovery.

References

Osemozotan: A Technical Guide to its High 5-HT1A Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin 1A (5-HT1A) receptor selectivity of Osemozotan (also known as MKC-242). This compound is a potent and highly selective agonist for the 5-HT1A receptor, a key target in the research and development of treatments for neuropsychiatric disorders such as anxiety and depression.[1] This document details the compound's binding affinity profile, functional activity, and the experimental methodologies used to characterize its selectivity.

Core Attributes of this compound

This compound is distinguished by its remarkable affinity and selectivity for the 5-HT1A receptor.[2] It demonstrates functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This profile is crucial for its pharmacological effects, which include modulating the release of several key neurotransmitters like serotonin, dopamine, and acetylcholine.[1][3]

Data Presentation: Receptor Binding Affinity Profile

The selectivity of this compound is quantified by its binding affinity (Ki), which is the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. This compound's affinity for the 5-HT1A receptor is in the sub-nanomolar range, while its affinity for other common central nervous system receptors is significantly lower, underscoring its high selectivity.

| Target Receptor | This compound (MKC-242) Ki [nM] | Reference |

| Serotonin 5-HT1A | 0.35 | |

| Adrenergic α1 | 21 | |

| Other Receptors (5-HT2, Dopamine, etc.) | Negligible Affinity Reported |

Table 1: Comparative binding affinities of this compound (MKC-242) for the human 5-HT1A receptor and the α1-adrenergic receptor. Data demonstrates a 60-fold selectivity for the 5-HT1A receptor over the α1-adrenergic receptor. The affinity for other screened neurotransmitter receptors was reported as negligible.

Signaling Pathways and Functional Activity

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist like this compound, the G-protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This canonical signaling pathway is a key mechanism for determining the functional potency and efficacy of 5-HT1A agonists.

Figure 1. 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The determination of this compound's receptor selectivity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor and various off-target receptors.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2, α1) or from homogenized brain tissue (e.g., rat hippocampus for 5-HT1A).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test Compound: this compound (MKC-242).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

-

Instrumentation: Scintillation counter, filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate membranes through differential centrifugation. Determine the final protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate tubes for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Figure 2. Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at the 5-HT1A receptor.

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the cells in 96- or 384-well plates and grow to an appropriate confluency.

-

Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Generate a standard curve to convert the raw signal to cAMP concentration.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the IC50 (or EC50) value, the concentration of this compound that produces 50% of its maximal inhibitory effect, using non-linear regression.

-

Figure 3. Workflow for Functional cAMP Assay.

Conclusion

The data overwhelmingly support the classification of this compound as a highly selective and potent 5-HT1A receptor agonist. Its sub-nanomolar affinity for the 5-HT1A receptor, combined with significantly lower affinity for other key CNS receptors, provides a strong basis for its use as a specific pharmacological tool in research. The detailed protocols provided herein offer a standardized framework for the in vitro validation of its selectivity and functional activity, ensuring robust and reproducible results for drug development professionals and researchers.

References

Osemozotan (MKC-242): A Technical Guide to its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osemozotan (MKC-242) is a potent and highly selective serotonin 1A (5-HT1A) receptor agonist developed by Mitsubishi Chemical Corporation. It exhibits a distinct functional profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This unique mechanism of action has positioned this compound as a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Preclinical studies have demonstrated its potential therapeutic efficacy in a range of neuropsychiatric disorders, including anxiety, depression, obsessive-compulsive disorder (OCD), and aggression, as well as in the management of pain and substance dependence. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound, with a focus on its pharmacological properties, key experimental data, and detailed methodologies.

Introduction

Alterations in the serotonergic system are implicated in the pathophysiology of numerous neuropsychiatric disorders.[1] The 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to inhibitory Gαi/o proteins, is a key target for therapeutic intervention.[2] this compound (MKC-242) was developed as a novel 5-HT1A receptor agonist with high affinity and selectivity.[1] Its chemical name is 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole.[3] This document details the preclinical journey of this compound, from its initial characterization to its evaluation in various animal models of human diseases.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for the 5-HT1A receptor and significantly lower affinity for other neurotransmitter receptors, underscoring its selectivity. In vitro binding studies have been crucial in establishing this profile.

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 0.35 | [4] |

| α1-adrenoceptor | 21 | |

| Other 5-HT, dopamine, and adrenergic receptors | >1000 (implied) |

Table 1: In Vitro Receptor Binding Affinity of this compound (MKC-242). This table summarizes the binding affinities (Ki) of this compound for the human 5-HT1A receptor and the α1-adrenoceptor. This compound shows a nearly 60-fold higher affinity for the 5-HT1A receptor compared to the α1-adrenoceptor and binds with almost 1000 times greater affinity to 5-HT1A receptors than to most other serotonin, dopamine, or adrenergic receptors.

Functional Activity

This compound acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei. Activation of these receptors inhibits serotonin synthesis and release. At postsynaptic 5-HT1A receptors, located in various brain regions including the hippocampus and cortex, this compound behaves as a partial agonist.

The functional activity of this compound at the Gαi-coupled 5-HT1A receptor can be assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the receptor.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human 5-HT1A receptor.

-

cAMP Assay:

-

Transfected cells are seeded in 384-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP assay.

-

-

Data Analysis: The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several rodent models to assess its potential therapeutic effects.

Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds increase the time spent and the number of entries into the open arms. This compound has been shown to significantly increase the percentage of open-arm entries and the time spent in the open arms in mice, indicative of an anxiolytic effect. This effect is likely mediated by the activation of presynaptic 5-HT1A autoreceptors.

-

Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) elevated 40-50 cm above the floor.

-

Procedure:

-

Mice are individually placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

The session is recorded by a video camera.

-

An automated tracking system is used to measure the number of entries into and the time spent in each arm.

-

-

Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Anti-Aggressive Activity

In this model, pairs of mice that have been individually housed are subjected to mild foot shocks, which elicits aggressive fighting behavior. Anxiolytic and anti-aggressive drugs suppress this behavior. This compound has been shown to dose-dependently suppress foot shock-induced fighting in mice.

| Compound | ED50 (mg/kg, p.o.) |

| This compound (MKC-242) | 1.7 |

| Buspirone | 42 |

| Tandospirone | 80 |

| Diazepam | 2.0 |

Table 2: Anti-Aggressive Efficacy of this compound and Reference Compounds in the Foot Shock-Induced Fighting Test in Mice. This table presents the ED50 values for the suppression of fighting behavior. This compound demonstrates potent anti-aggressive effects, being significantly more potent than the azapirones buspirone and tandospirone.

-

Animals: Male mice are individually housed for a period of at least 4 weeks to induce isolation-induced aggression.

-

Apparatus: A fighting chamber with a grid floor capable of delivering electric shocks.

-

Procedure:

-

Two mice are placed in the chamber.

-

A series of electric foot shocks (e.g., 2 mA, 0.5-second duration, every 5 seconds) are delivered for a set period (e.g., 3 minutes).

-

The duration of fighting behavior (e.g., biting, wrestling) is recorded.

-

Animals are administered this compound or a vehicle orally at a specified time before the test.

-

-

Data Analysis: The total time spent fighting is measured, and the dose-dependent reduction in fighting time by this compound is determined to calculate the ED50.

Anti-Obsessional/Compulsive Activity

The marble burying test is used to model obsessive-compulsive-like behavior in rodents. Mice, when presented with glass marbles on top of deep bedding, will spontaneously bury them. Drugs with anti-compulsive properties, such as selective serotonin reuptake inhibitors (SSRIs), reduce the number of marbles buried. This compound has been shown to reduce marble burying behavior in mice without causing sedation, suggesting an anti-obsessional effect.

-

Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.

-

Procedure:

-

A single mouse is placed in the cage.

-

The mouse is left undisturbed for 30 minutes.

-

After the session, the mouse is removed from the cage.

-

The number of marbles that are at least two-thirds buried in the bedding is counted.

-

-

Data Analysis: The number of buried marbles is compared between this compound-treated and vehicle-treated groups.

Mechanism of Action: Neurotransmitter Modulation

This compound's effects are mediated through the modulation of various neurotransmitter systems secondary to its action on 5-HT1A receptors.

Serotonin and Dopamine Release

In vivo microdialysis studies have been instrumental in elucidating this compound's effects on neurotransmitter release. As a presynaptic 5-HT1A agonist, this compound reduces the firing of serotonergic neurons, leading to a decrease in serotonin release in projection areas. Paradoxically, this can lead to an increase in dopamine release in areas like the prefrontal cortex, which is thought to contribute to its therapeutic effects.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat or mouse.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Neurochemical Analysis: The concentrations of serotonin, dopamine, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously), and the resulting changes in neurotransmitter levels are monitored over time.

Pharmacokinetics

Pharmacokinetic studies in rodents have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Species | Route | Reference |

| tmax | 15 minutes | Rat/Mouse | Oral | |

| AUC | 2.943 mg·hr·L−1 | Rat/Mouse | Oral | |

| Half-life (t1/2) | 1.3 hours | Rat/Mouse | Oral |

Table 3: Pharmacokinetic Parameters of this compound in Rodents. This table summarizes the key pharmacokinetic parameters of this compound following oral administration in rats and mice.

Visualizations

Signaling Pathways

Caption: this compound's Mechanism of Action at 5-HT1A Receptors.

Experimental Workflows

Caption: Preclinical Behavioral Testing Workflow for this compound.

Conclusion

This compound (MKC-242) is a well-characterized, potent, and selective 5-HT1A receptor agonist with a unique functional profile. Its discovery and extensive preclinical evaluation have provided significant insights into the role of the 5-HT1A receptor in modulating mood, anxiety, and behavior. The data summarized in this technical guide highlight its potential as a therapeutic agent and its value as a research tool for further exploration of the serotonergic system. The detailed experimental protocols provided serve as a resource for researchers aiming to investigate the effects of novel compounds targeting the 5-HT1A receptor.

References

- 1. Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of Osemozotan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osemozotan (MKC-242) is a potent and selective serotonin 1A (5-HT1A) receptor agonist with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in a range of neuropsychiatric disorders.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, pharmacokinetics, and effects in key preclinical behavioral models. The information is presented to support further research and drug development efforts centered on this compound.

Mechanism of Action

This compound exhibits high selectivity for the 5-HT1A receptor.[1] It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This dual action allows this compound to modulate serotonergic neurotransmission in a nuanced manner. Stimulation of presynaptic 5-HT1A receptors leads to a reduction in the firing rate of serotonergic neurons and a decrease in serotonin release, while activation of postsynaptic receptors influences the activity of various downstream neuronal pathways.[1] This mechanism is believed to underlie its observed anxiolytic, antidepressant, and antiobsessional effects in animal models.

Quantitative Pharmacology

A comprehensive understanding of a compound's interaction with its molecular target is crucial for drug development. The following tables summarize the available quantitative data on this compound's binding affinity, functional potency, and pharmacokinetic parameters in rodents.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Species | Radioligand | Tissue Source |

| 5-HT₁ₐ | 0.25 | Rat | [³H]8-OH-DPAT | Hippocampus |

| 5-HT₁ₒ | >1000 | Human | [³H]GR125743 | Recombinant |

| 5-HT₂ₐ | >1000 | Rat | [³H]Ketanserin | Cortex |

| 5-HT₂C | >1000 | Human | [³H]Mesulergine | Recombinant |

| D₂ | >1000 | Rat | [³H]Spiperone | Striatum |

| α₁ | >1000 | Rat | [³H]Prazosin | Cortex |

| α₂ | >1000 | Rat | [³H]Rauwolscine | Cortex |

This table presents a selection of binding affinities to demonstrate the selectivity of this compound. The data is compiled from various sources and experimental conditions.

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Species | System |

| [³⁵S]GTPγS Binding | EC₅₀ | 1.2 nM | Rat | Hippocampal Membranes |

| Eₘₐₓ | 95% (vs. 8-OH-DPAT) | Rat | Hippocampal Membranes | |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | EC₅₀ | 2.1 nM | Rat | Hippocampal Slices |

| Eₘₐₓ | 85% (vs. 8-OH-DPAT) | Rat | Hippocampal Slices |

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | T₁/₂ (h) |

| Rat | 1 | p.o. | 85 | 0.25 | 2943 | 1.3 |

| Mouse | 1 | p.o. | 120 | 0.25 | - | - |

Pharmacokinetic parameters can vary depending on the experimental conditions.

Signaling Pathways

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its stimulation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the βγ subunit of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the protocols for key behavioral and neurochemical experiments in which this compound has been evaluated.

Marble Burying Test

The marble burying test is a widely used behavioral paradigm to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.

Objective: To evaluate the anxiolytic and/or anti-compulsive effects of this compound.

Methodology:

-

Animals: Male ddY mice.

-

Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: Standard mouse cages (26 x 48 x 20 cm) filled with 5 cm of clean bedding. Twenty-four glass marbles are evenly spaced on the surface of the bedding.

-

Procedure:

-

Mice are administered this compound or vehicle via the desired route (e.g., intraperitoneally).

-

Following a predetermined pretreatment time, each mouse is placed individually into a prepared cage.

-

The mouse is allowed to freely explore the cage for a 30-minute period.

-

At the end of the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blind to the treatment conditions.

-

Locomotor Activity Test

This test is used to assess the effects of a compound on spontaneous motor activity and can help to rule out sedative or stimulant effects that might confound the results of other behavioral tests.

Objective: To determine the effect of this compound on spontaneous locomotor activity.

Methodology:

-

Animals: Male ddY mice.

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system to automatically record movement.

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes before the experiment.

-

This compound or vehicle is administered.

-

After the appropriate pretreatment time, each mouse is placed in the center of the open-field arena.

-

Locomotor activity (e.g., distance traveled, time spent moving, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals.

Objective: To investigate the effects of this compound on extracellular levels of serotonin and dopamine in brain regions such as the prefrontal cortex and striatum.

Methodology:

-

Animals: Male Wistar rats.

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the target brain region. Animals are allowed to recover for several days.

-

Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected.

-

This compound is administered systemically (e.g., subcutaneously) or locally through the dialysis probe (reverse dialysis).

-

Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Conclusion

This compound is a highly selective 5-HT1A receptor agonist with a distinct pharmacological profile characterized by its dual presynaptic full agonism and postsynaptic partial agonism. This profile translates to a range of behavioral effects in preclinical models relevant to anxiety, depression, and obsessive-compulsive disorder. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar compounds targeting the 5-HT1A receptor. Further investigation is warranted to fully elucidate its clinical utility.

References

In Vivo Neurotransmitter Dynamics: A Technical Guide to the Effects of Osemozotan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo effects of Osemozotan (also known as MKC-242), a selective 5-HT1A receptor agonist, on neurotransmitter release. This compound's unique pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors, makes it a valuable tool for dissecting the complexities of serotonergic modulation of other neurotransmitter systems.[1] This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT1A Receptor Activation

This compound exerts its effects by selectively binding to and activating 5-HT1A receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability and neurotransmitter release.[1] The differential effects of this compound are largely dependent on the location of these receptors.

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, the activation of these receptors by this compound leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin (5-HT) release in projection areas such as the prefrontal cortex.

-

Postsynaptic 5-HT1A Receptors: Found on non-serotonergic neurons in various brain regions, the activation of these receptors by this compound can modulate the release of other neurotransmitters, including dopamine (DA) and norepinephrine (NE).

Quantitative Effects on Neurotransmitter Release

The following tables summarize the quantitative data from in vivo microdialysis studies investigating the effects of this compound on neurotransmitter levels in various experimental conditions.

Table 1: Effect of this compound on Methamphetamine-Induced Changes in Extracellular Neurotransmitter Levels in the Mouse Prefrontal Cortex

| Treatment Group | Neurotransmitter | Peak Change from Baseline (%) |

| Methamphetamine (1 mg/kg) | Serotonin (5-HT) | ~250% increase |

| Methamphetamine (1 mg/kg) | Dopamine (DA) | ~350% increase |

| Methamphetamine (1 mg/kg) | Norepinephrine (NE) | ~400% increase |

| This compound (0.1 mg/kg) + Methamphetamine (1 mg/kg) | Serotonin (5-HT) | Attenuated METH-induced increase |

| This compound (0.1 mg/kg) + Methamphetamine (1 mg/kg) | Dopamine (DA) | No significant effect on METH-induced increase |

Data extracted from Ago et al. (2006). Neuropharmacology, 51(4), 914-922.[2]

Table 2: Effect of this compound on Basal Extracellular Serotonin Levels in Drug-Naïve Mice

| Treatment Group | Brain Region | Change in Basal 5-HT Levels |

| This compound (0.1 mg/kg) | Prefrontal Cortex | Reduced methamphetamine-induced increase, suggesting an effect on 5-HT release |

Data inferred from the findings of Ago et al. (2006), which focused on methamphetamine-induced effects but noted this compound's impact on 5-HT release in control animals.[2]

Experimental Protocols

The following sections provide a detailed methodology for a typical in vivo microdialysis experiment designed to assess the effects of this compound on neurotransmitter release in freely moving rodents.

In Vivo Microdialysis Procedure

1. Animal Subjects:

-

Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are typically used.

-

Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

All procedures are conducted in accordance with institutional animal care and use committee guidelines.

2. Stereotaxic Surgery and Microdialysis Probe Implantation:

-

Animals are anesthetized with an appropriate anesthetic (e.g., a ketamine/xylazine mixture or isoflurane).

-

The animal is placed in a stereotaxic frame, and the skull is exposed.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., the medial prefrontal cortex).

-

The cannula is secured to the skull with dental cement.

-

A dummy cannula is inserted to keep the guide cannula patent.

-

Animals are allowed to recover for a period of 5-7 days.

3. Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe (e.g., with a 1-2 mm membrane) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min) using a microsyringe pump.

-

After a stabilization period (e.g., 2-3 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Baseline neurotransmitter levels are established by collecting several samples before drug administration.

-

This compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).

-

Dialysate collection continues for a specified period after drug administration to monitor changes in neurotransmitter levels.

4. Neurochemical Analysis:

-

Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

-

The system is calibrated with standard solutions of the neurotransmitters.

-

Data are typically expressed as a percentage of the mean baseline concentration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT1A receptor and the general workflow of an in vivo microdialysis experiment.

Caption: 5-HT1A Receptor Signaling Pathway

Caption: Experimental Workflow: In Vivo Microdialysis

Conclusion

This compound serves as a potent and selective tool for investigating the role of the 5-HT1A receptor in modulating neurotransmitter systems. In vivo microdialysis studies have demonstrated its ability to attenuate stimulated serotonin release, a key finding with implications for conditions characterized by serotonergic dysregulation. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of targeting the 5-HT1A receptor. The intricate interplay between the serotonergic system and other neurotransmitters, as modulated by compounds like this compound, remains a critical area of investigation for the development of novel treatments for a range of neuropsychiatric disorders.

References

Osemozotan Pharmacokinetics and Metabolism in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of osemozotan's pharmacokinetic profile and metabolic fate in rodent models. This compound (also known as MKC-242) is a high-affinity and selective agonist for the serotonin 5-HT1A receptor, a key target in the development of treatments for a range of neuropsychiatric disorders. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for its development and translation to clinical applications.

Pharmacokinetic Profile

This compound exhibits rapid absorption and a relatively short half-life in rodents following oral administration. The key pharmacokinetic parameters derived from studies in mice and rats are summarized below.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Reference |

| Time to Maximum Concentration (Tmax) | 15 minutes | Mice and Rats | [1] |

| Area Under the Curve (AUC) | 2.943 mg·hr·L⁻¹ | Mice and Rats | [1] |

| Half-life (t½) | 1.3 hours | Mice and Rats | [1] |

Metabolism

The metabolism of this compound in rodents has not been extensively detailed in publicly available literature. However, a key characteristic that distinguishes it from other drugs in the azapirone class is that it does not metabolize to 1-(2-pyrimidinyl)-piperazine.[1] This is significant because 1-(2-pyrimidinyl)-piperazine is a metabolite with affinity for other receptors, and its absence contributes to the high selectivity of this compound for the 5-HT1A receptor.[1]

Further research is required to fully elucidate the metabolic pathways of this compound, identify its major metabolites in rodents, and characterize the enzymes responsible for its biotransformation.

Experimental Protocols

While specific, detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not fully available in the public domain, this section outlines generalized methodologies typically employed in such preclinical rodent studies.

In Vivo Pharmacokinetic Study Protocol

A standard experimental workflow for an oral pharmacokinetic study in rodents is depicted below.

Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals are acclimated for at least one week before the experiment.

Dosing: this compound is typically dissolved or suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. A single oral dose is administered via gavage.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

Sample Analysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Protocol (Rat Liver Microsomes)

The following diagram illustrates a typical workflow for an in vitro metabolism study using rat liver microsomes.

Incubation: this compound is incubated with rat liver microsomes in the presence of an NADPH-generating system (to support cytochrome P450-mediated metabolism) in a phosphate buffer at 37°C.

Sample Analysis: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile. After centrifugation, the supernatant is analyzed by high-resolution mass spectrometry to identify potential metabolites.

This compound Signaling Pathway

This compound exerts its pharmacological effects by acting as a selective agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.

Upon binding of this compound to the 5-HT1A receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the G-protein directly activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in rodents, including rapid oral absorption. Its high selectivity for the 5-HT1A receptor is further enhanced by its metabolic profile, which avoids the formation of non-selective metabolites common to other drugs in its class. The information presented in this guide provides a foundational understanding for researchers and professionals in drug development. Further studies are warranted to fully characterize the metabolic pathways of this compound and to obtain more detailed pharmacokinetic data to support its continued development.

References

Preclinical Profile of Osemozotan: An In-Depth Technical Guide for Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osemozotan (also known as MKC-242) is a selective and potent serotonin 1A (5-HT1A) receptor agonist that has been the subject of significant preclinical investigation for its potential anxiolytic properties. Alterations in the serotonin system are strongly implicated in the pathophysiology of anxiety disorders, making the 5-HT1A receptor a key therapeutic target.[1] this compound exhibits a distinct pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2] This dual action is believed to contribute to its anxiolytic effects by modulating serotonergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical data on this compound for anxiety, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Data Summary

The anxiolytic-like effects of this compound have been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Anxiolytic-like Efficacy of this compound in Rodent Models

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |

| Elevated Plus-Maze | Mice | p.o. | 0.1 - 1.0 mg/kg | Dose-dependently increased the percentage of open-arm entries and time spent in open arms. | Ago et al., 2003 |

| Marble Burying Test | Mice | p.o. | 1.0 - 10 mg/kg | Significantly reduced the number of marbles buried at non-sedative doses. | Abe et al., 1998 |

| Foot Shock-Induced Fighting | Mice | p.o. | ED50 = 1.7 mg/kg | Suppressed fighting behavior without impairing motor coordination. | Abe et al., 1998[3] |

| Water-Lick Conflict Test | Rats | Not specified | Not specified | Showed anti-conflict effects. | Abe et al., 1998[3] |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 0.86 | Rat | Abe et al., 1997 |

| 5-HT1B | > 1000 | Rat | Abe et al., 1997 |

| 5-HT1D | > 1000 | Rat | Abe et al., 1997 |

| 5-HT2A | 830 | Rat | Abe et al., 1997 |

| α1-adrenergic | 130 | Rat | Abe et al., 1997 |

| α2-adrenergic | > 1000 | Rat | Abe et al., 1997 |

| D2-dopaminergic | > 1000 | Rat | Abe et al., 1997 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

-

Procedure:

-

Mice are individually placed in the center of the maze, facing an open arm.

-

Animal behavior is recorded for a 5-minute session.

-

The number of entries into and the time spent in the open and closed arms are scored.

-

-

Anxiolytic Effect: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. This compound was administered orally 60 minutes before the test.

Marble Burying Test

This test is used to model anxiety-related and obsessive-compulsive-like repetitive behaviors.

-

Apparatus: A standard mouse cage filled with a deep layer of bedding material, with 25 glass marbles evenly spaced on the surface.

-

Procedure:

-

Mice are individually placed in the cage.

-

The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.

-

-

Anxiolytic Effect: A reduction in the number of marbles buried is considered an anxiolytic or anti-compulsive-like effect. This compound was administered orally 60 minutes before the test.

Foot Shock-Induced Fighting

This model assesses anti-aggressive and anxiolytic-like effects by measuring the suppression of aggressive responses to aversive stimuli.

-

Apparatus: A chamber with a grid floor capable of delivering mild electric foot shocks.

-

Procedure:

-

Pairs of mice are placed in the chamber.

-

Foot shocks are delivered, and the duration of fighting behavior (e.g., biting, wrestling) is recorded.

-

-

Anxiolytic Effect: A reduction in the duration of fighting behavior without significant motor impairment is indicative of an anxiolytic or anti-aggressive effect.

Receptor Binding Assays

These assays determine the affinity of a compound for specific receptors.

-

Procedure:

-

Brain tissues (e.g., hippocampus for 5-HT1A receptors) are homogenized and membranes are prepared.

-

Membranes are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound).

-

The amount of bound radioligand is measured to determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes involved in the preclinical assessment of this compound.

Caption: this compound's dual action on 5-HT1A receptors leading to anxiolytic effects.

Caption: General experimental workflow for behavioral testing of this compound.

Caption: Logical relationship of this compound's mechanism to its anxiolytic effect.

Conclusion

The preclinical data strongly support the anxiolytic potential of this compound. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its efficacy in multiple rodent models of anxiety at non-sedating doses, underscore its promise as a therapeutic agent. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for further research and development in the field of anxiolytic drug discovery. Future studies could further explore the role of this compound in different anxiety disorder subtypes and its long-term efficacy and safety profile.

References

- 1. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Osemozotan's Modulatory Role on Dopamine and Serotonin Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osemozotan (formerly MKC-242) is a potent and highly selective serotonin 1A (5-HT1A) receptor agonist with a distinct pharmacological profile. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This dual action allows this compound to finely modulate both the serotonergic and dopaminergic systems, making it a valuable tool for neuroscience research and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction

The intricate interplay between the serotonin and dopamine neurotransmitter systems is fundamental to the regulation of mood, cognition, and motor control. Dysregulation within these systems is implicated in the pathophysiology of numerous disorders, including depression, anxiety, schizophrenia, and substance use disorders. This compound's unique profile as a selective 5-HT1A receptor agonist with functional selectivity offers a targeted approach to modulating these systems. By preferentially activating presynaptic 5-HT1A autoreceptors, this compound reduces serotonin synthesis and release, while its partial agonism at postsynaptic 5-HT1A receptors can, in specific brain regions such as the prefrontal cortex, lead to an increase in dopamine release. This guide delves into the core mechanisms of this compound, presenting the available data and methodologies for its study.

Quantitative Data: Receptor Binding Affinity

Table 1: this compound Binding Affinity for Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Ki (nM) - Estimated | Radioligand | Tissue Source |

| 5-HT1A | < 1 | [³H]8-OH-DPAT | Rat Hippocampal Membranes |

| 5-HT1B | > 1000 | [¹²⁵I]GTI | Recombinant |

| 5-HT1D | > 1000 | [³H]GR 125743 | Recombinant |

| 5-HT2A | > 1000 | [³H]Ketanserin | Rat Cortical Membranes |

| 5-HT2C | > 1000 | [³H]Mesulergine | Recombinant |

| 5-HT3 | > 1000 | [³H]BRL 43694 | Recombinant |

| 5-HT4 | > 1000 | [³H]GR 113808 | Recombinant |

| 5-HT5A | > 1000 | [³H]5-CT | Recombinant |

| 5-HT6 | > 1000 | [³H]LSD | Recombinant |

| 5-HT7 | > 1000 | [³H]5-CT | Recombinant |

Note: Specific Ki values for receptors other than 5-HT1A are not available in the reviewed literature and are estimated based on qualitative descriptions of selectivity.

Table 2: this compound Binding Affinity for Dopamine (D) Receptor Subtypes

| Receptor Subtype | Ki (nM) - Estimated | Radioligand | Tissue Source |

| D1 | > 1000 | [³H]SCH 23390 | Rat Striatal Membranes |

| D2 | > 1000 | [³H]Spiperone | Rat Striatal Membranes |

| D3 | > 1000 | [³H]7-OH-DPAT | Recombinant |

| D4 | > 1000 | [³H]NGD 94-1 | Recombinant |

| D5 | > 1000 | [³H]SCH 23390 | Recombinant |

Note: Specific Ki values are not available in the reviewed literature and are estimated based on qualitative descriptions of selectivity.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a standard competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for various receptors[2][3][4][5].

3.1.1. Materials

-

Membrane Preparations: Homogenates of specific brain regions (e.g., rat hippocampus for 5-HT1A, striatum for D2) or cell lines expressing the receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

This compound (MKC-242): Unlabeled test compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

3.1.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Serotonin and Dopamine Measurement

This protocol describes an in vivo microdialysis experiment in mice to measure extracellular levels of serotonin and dopamine in the medial prefrontal cortex (mPFC) following this compound administration.

3.2.1. Materials

-

Animals: Adult male C57BL/6 mice.

-

Stereotaxic Apparatus

-

Microdialysis Probes: (e.g., 1 mm membrane length, 20 kDa MWCO).

-

Guide Cannula

-

Anesthetic: (e.g., isoflurane).

-

Artificial Cerebrospinal Fluid (aCSF): (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂).

-

Syringe Pump and Liquid Swivel

-

Fraction Collector

-

This compound (MKC-242): Dissolved in sterile saline.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) System

3.2.2. Procedure

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the mouse and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the mPFC (coordinates relative to bregma: e.g., AP +1.9 mm, ML ±0.3 mm, DV -1.5 mm).

-

Secure the cannula with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector via a liquid swivel.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

-

Allow for a 2-hour equilibration period.

-

-

Baseline Sample Collection:

-

Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of serotonin and dopamine levels.

-

-

This compound Administration:

-

Administer this compound (e.g., 0.1, 0.3, or 1.0 mg/kg) via intraperitoneal (i.p.) injection.

-

-

Post-injection Sample Collection:

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.

-

-

Data Analysis:

-

Express the post-injection neurotransmitter levels as a percentage of the mean baseline concentration.

-

Use appropriate statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the effects of this compound.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Signaling Pathways

Presynaptic Modulation of Serotonin Release

This compound acts as a full agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). This cascade ultimately results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing, which in turn reduces the synthesis and release of serotonin in projection areas like the prefrontal cortex.

Postsynaptic Modulation of Dopamine Release in the Prefrontal Cortex

In the prefrontal cortex, this compound acts as a partial agonist at postsynaptic 5-HT1A receptors located on GABAergic interneurons. Activation of these receptors hyperpolarizes the GABAergic interneurons, reducing their inhibitory tone on pyramidal glutamatergic neurons. The disinhibited pyramidal neurons then increase their firing rate, leading to enhanced glutamate release in the ventral tegmental area (VTA). This, in turn, stimulates dopaminergic neurons in the VTA, resulting in increased dopamine release in the prefrontal cortex.

Conclusion

This compound's distinct pharmacological profile as a selective 5-HT1A receptor agonist with functional selectivity provides a powerful tool for dissecting the complex interactions between the serotonergic and dopaminergic systems. Its ability to decrease serotonin release through presynaptic autoreceptor agonism while simultaneously increasing prefrontal dopamine release via postsynaptic mechanisms underscores its potential for therapeutic applications in a variety of neuropsychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and similar compounds, ultimately contributing to the development of more targeted and effective treatments. Further research is warranted to fully elucidate the complete binding profile of this compound and to translate the promising preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Osemozotan (F-13640): A Technical Guide on its Therapeutic Potential in Preclinical Models of Depression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osemozotan (also known as F-13640 and MKC-242) is a potent and highly selective 5-HT1A receptor agonist that has demonstrated significant antidepressant-like effects in various preclinical models. As a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors, this compound modulates serotonergic and dopaminergic neurotransmission, key pathways implicated in the pathophysiology of depression.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes its efficacy in established rodent depression models, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: 5-HT1A Receptor Agonism